molecular formula C10H10N2O2 B3159804 ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 864681-18-5

ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B3159804
CAS No.: 864681-18-5
M. Wt: 190.2 g/mol
InChI Key: YUDZVBURRABHNF-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 864681-18-5) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of Janus kinase (JAK) inhibitors such as ATI-1777 (Lepzacitinib), a topical anti-inflammatory agent for atopic dermatitis . The compound is commercially available (e.g., CymitQuimica offers 1g for €76.00) and is stored under dark, dry conditions at 2–8°C . Its safety profile includes warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)12-6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDZVBURRABHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255011
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864681-18-5
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864681-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature in ethanol, using AC-SO3H as a catalyst . Another approach involves the protection of intermediate compounds followed by ortho-lithiation and subsequent addition of ethyl chloroformate to introduce the ester group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can result in a variety of substituted pyrrolopyridine compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development
    • Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a building block in the synthesis of novel pharmaceuticals. Its derivatives are being investigated for their potential to target specific biological pathways or diseases, particularly in cancer treatment and antibacterial applications .
  • Antitumor Activity
    • Research indicates that derivatives of this compound exhibit selective inhibitory effects on various cancer cell lines, including K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and HT-29 (colorectal cancer). Studies have shown that these compounds can suppress cell proliferation effectively, making them candidates for further development as anticancer agents .
  • Antibacterial Properties
    • The compound is also being explored for its antibacterial activity, particularly as a new class of quinolone antibiotics. This exploration is critical due to the rising resistance observed in existing antibacterial agents. This compound derivatives may provide alternatives with reduced side effects and improved efficacy against resistant strains .

Biological Research Applications

  • Mechanistic Studies
    • The unique structure of this compound allows researchers to study its interactions with various biological targets. For instance, the compound's ability to inhibit specific enzymes or receptors can be investigated to understand its mechanism of action in cellular processes.
  • Structure-Activity Relationship (SAR) Studies
    • The compound's derivatives can be synthesized with various substituents to evaluate their biological activity systematically. This approach helps in identifying key structural features that enhance potency and selectivity against targeted diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antitumor ActivityEvaluate the inhibitory effects on K562 and HepG2 cellsShowed selective inhibition with IC50 values indicating significant potency against these cell lines .
Antibacterial Efficacy StudyInvestigate potential as a new antibioticDemonstrated effective antibacterial activity against resistant strains, suggesting a new therapeutic avenue .
SAR AnalysisAssess the impact of different substituents on biological activityIdentified key modifications that enhance activity and reduce toxicity profiles .

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound targets Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate differs from positional isomers such as ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: Not specified) in the arrangement of the pyrrolopyridine ring. Derivatives of the [2,3-c]pyridine scaffold, such as 5-chloro and 5-methoxy variants, exhibit distinct reactivity due to electronic effects. For example:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) is synthesized via palladium-catalyzed hydrogenation in 60% yield, similar to the parent compound’s synthetic routes .
  • Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 920978-84-3) demonstrates how halogen substitution alters physicochemical properties, though its biological activity remains less explored .

Halogen-Substituted Derivatives

Chloro and iodo analogs of this compound are critical for medicinal chemistry:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1083181-28-5) is a positional isomer with a chlorine atom at position 5, synthesized via amination or coupling reactions .
  • Ethyl 5-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1616885-96-1) highlights the impact of bulky substituents on steric hindrance and reactivity .

Ester Group Variations

Replacing the ethyl ester with a methyl group reduces steric bulk and modifies metabolic stability:

  • Mthis compound (CAS: 864681-18-5 analog) shares the same core structure but exhibits lower lipophilicity (logP difference: ~0.5) .

Functionalized Derivatives for Drug Development

This compound is a precursor to ATI-1777 , a JAK1/3 inhibitor. Key modifications include:

  • Ethyl (R)-4-((1-(2-cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (ATI-1777, C₁₈H₂₁N₅O₃): This derivative incorporates a cyanoacetyl-piperidine moiety, synthesized via palladium-catalyzed coupling (95% yield) and hydrogenation .
  • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: Not specified) is an intermediate for further functionalization, prepared using triisopropylsilyl (TIPS) protection/deprotection strategies .

Key Research Findings

  • Synthetic Efficiency : Palladium-catalyzed amination (e.g., Pd(OAc)₂/CsF) achieves higher yields (85%) for methoxy-substituted derivatives compared to chlorinated analogs (60%) .
  • Biological Relevance: The cyanoacetyl-piperidine group in ATI-1777 enhances target affinity (JAK1 IC₅₀: <10 nM) while minimizing systemic exposure, a critical advantage for topical use .
  • Safety Profiles : Halogenated derivatives (e.g., 5-chloro) often exhibit higher toxicity (H302, H315) compared to parent esters, necessitating careful handling .

Biological Activity

Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound belonging to the pyrrolo-pyridine family, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : Approximately 190.20 g/mol

The compound features a bicyclic structure that enhances its chemical reactivity and biological activity. The pyrrolo[2,3-b]pyridine moiety is particularly significant due to its role in various biological interactions.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : The compound has shown promise as an anticancer agent. It targets fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells and induce apoptosis .
  • Antitumor Effects : this compound has been evaluated for its antitumor properties against several cancer cell lines. For instance, a derivative exhibited IC50 values of 7 nM against FGFR1 and showed significant inhibition of breast cancer cell migration and invasion .
  • Antiviral and Antimicrobial Activities : Some studies suggest that derivatives may possess antiviral properties, particularly against HIV-1, and show antimicrobial effects .
  • Pain Relief : There is evidence supporting the use of these compounds in reducing chronic pain through their action on specific biological pathways .

Synthesis Methods

Various synthetic routes have been developed to produce this compound:

  • Traditional Methods : These involve multi-step organic reactions that incorporate various reagents and conditions to achieve the desired bicyclic structure.
  • Modern Approaches : Recent advancements include the use of microwave-assisted synthesis and other high-throughput techniques that improve yield and reduce reaction times .

Study 1: FGFR Inhibition

A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h had potent inhibitory activity against FGFRs (IC50 values ranging from 7 to 712 nM). This compound not only inhibited cancer cell proliferation but also induced apoptosis in breast cancer cells .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

Study 2: Antiviral Activity

Another investigation assessed the antiviral potential of ethyl 1H-pyrrolo[2,3-b]pyridine derivatives against HIV-1. The results indicated significant inhibitory effects on viral replication pathways .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–9.3 ppm correspond to aromatic protons on the pyrrolopyridine core. Ethyl ester protons appear as a quartet at δ 4.1–4.3 ppm and a triplet at δ 1.2–1.4 ppm .
    • ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm confirm ester functionality .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .
    Advanced Validation :
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₉N₂O₂: 213.0664) .

How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold be addressed?

Advanced Synthetic Design
Regioselectivity issues arise due to the electron-rich nature of the pyrrole ring. Strategies include:

  • Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution .
  • Metal Catalysis : Use Pd(PPh₃)₄ with aryl boronic acids for selective C-H activation at the 3- or 5-positions .
  • Computational Modeling : DFT calculations predict reactive sites, guiding substituent placement .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced Biological Screening

  • Kinase Inhibition Assays :
    • Test derivatives against PIM-1 kinase using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
    • Compare binding affinities via molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • Cytotoxicity Profiling :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency. Correlate results with LogP values to study bioavailability .

How can contradictions in structure-activity relationship (SAR) studies of pyrrolo[2,3-b]pyridine derivatives be resolved?

Q. Data Analysis Strategies

  • Meta-Analysis : Compile data from multiple studies to identify trends (e.g., electron-withdrawing groups at the 3-position enhance kinase inhibition) .
  • Controlled Variables : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Mechanistic Studies : Use X-ray crystallography to resolve binding modes of conflicting derivatives (e.g., steric hindrance vs. electronic effects) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Safety Guidelines

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

How can computational tools aid in designing novel derivatives of this compound?

Q. Advanced Methodologies

  • QSAR Modeling : Train models on existing bioactivity data to predict novel substituents with desired properties (e.g., increased solubility or target affinity) .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and identify key binding residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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